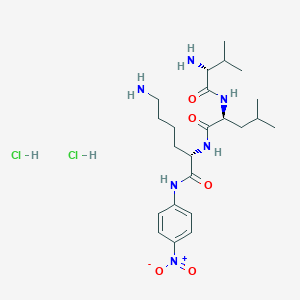
Bis(methylthio)methane
描述
准备方法
Synthetic Routes and Reaction Conditions: Bis(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of an acid catalyst. The reaction proceeds as follows:
CH2O+2CH3SH→CH3SCH2SCH3
生物活性
Bis(methylthio)methane, also known as 2,4-dithiapentane, is an organosulfur compound with the molecular formula and a molecular weight of approximately 108.23 g/mol. This compound is characterized by its strong odor, reminiscent of freshly prepared mustard, and is primarily recognized for its presence in various truffle species, contributing to their distinctive aroma. Despite its potential applications in food and biomedical research, studies on its biological activity remain limited.
This compound is classified as a dithioacetal, which is a type of organosulfur compound. Its structure can be represented by the following SMILES notation: CSCSC, indicating the presence of two methylthio groups attached to a central carbon atom. The compound exists as a colorless liquid at room temperature and has been synthesized through various methods, including reactions involving methyl mercaptan and formaldehyde.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 108.23 g/mol |
| State at Room Temperature | Liquid |
| Odor | Strong, mustard-like |
Anti-Inflammatory Properties
Recent studies have explored the potential anti-inflammatory properties of this compound. A notable investigation published in "Chemico-Biological Interactions" examined its effects in lipopolysaccharide-induced acute lung injury models. The results indicated that this compound may mitigate inflammation, although further research is required to fully elucidate its mechanisms and efficacy in clinical settings.
Metabolic Role
This compound has been identified as a metabolite in various biological systems, particularly in yeast such as Saccharomyces cerevisiae. In these organisms, it may play a role in metabolic pathways that produce sulfur-containing compounds. The compound's presence in yeast suggests that it could be involved in cellular processes related to sulfur metabolism and detoxification pathways .
Case Studies
-
Study on Acute Lung Injury :
- Objective : To assess the anti-inflammatory effects of this compound.
- Methodology : Utilized models of acute lung injury induced by lipopolysaccharide.
- Findings : Indicated potential benefits in reducing inflammation markers; however, more extensive studies are necessary to confirm these findings and understand the underlying mechanisms.
-
Metabolic Pathway Analysis :
- Organism Studied : Saccharomyces cerevisiae (brewer's yeast).
- Focus : Investigated the role of this compound in sulfur metabolism.
- Outcome : Highlighted the compound's involvement in producing sulfur metabolites, suggesting its significance in yeast metabolism and possibly influencing fermentation processes .
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the conformational behavior of this compound in liquid states. Studies utilizing various force fields (e.g., OPLS-AA) revealed that the predominant conformer was AG (54%), followed by G(+)G(+) (31%). These findings contribute to understanding the compound's physical properties and potential interactions at a molecular level .
Implications for Food Science
In addition to its biological activities, this compound has implications for food science due to its role in flavor perception. Its detection as a volatile compound in truffles suggests that it may be utilized for authenticity testing and enhancing flavor profiles in food products .
科学研究应用
Chemical Characteristics
- Molecular Formula : CHS
- Molecular Weight : 108.23 g/mol
- CAS Number : 1618-26-4
Applications in Food Science
Flavor and Aroma Profiling
Bis(methylthio)methane is recognized for its role in the aroma profile of various foods, especially truffles. It is a key aroma compound in the white truffle (Tuber magnatum), contributing to its distinctive scent. The compound's strong odor resembles that of freshly prepared mustard when isolated in pure form. Its applications in food science include:
- Sensory Analysis : Utilized as a standard compound to characterize aroma profiles of food products. Researchers analyze its presence to gain insights into flavor perception and quality control in food items .
- Authentication of Truffle Products : Advanced analytical techniques, such as gas chromatography coupled with combustion-isotope ratio mass spectrometry, use this compound as a marker for verifying the authenticity of truffle products. This method helps differentiate between natural and synthetic sources based on isotopic composition .
- Flavoromics Studies : Recent studies have employed flavoromics approaches to map out aroma compounds in truffles, identifying this compound as significant for enhancing truffle-based products .
Table 1: Key Studies on this compound in Food Science
| Study | Focus | Findings |
|---|---|---|
| Sciarrone et al., 2018 | Authentication of truffle products | Improved reliability in verifying truffle quality using this compound as a marker. |
| Feng et al., 2019 | Aroma profiling of Chinese truffles | Identified this compound as a significant aroma compound. |
| Fuchsmann et al., 2015 | Swiss Tilsit cheese aroma | Quantified this compound as a key sulfur compound influencing cheese flavor. |
Potential Biomedical Applications
Recent research has suggested that this compound may have implications in biomedical fields:
- Anti-inflammatory Properties : A study explored its potential anti-inflammatory effects in models of acute lung injury, indicating that further investigation could reveal therapeutic applications.
- Metabolic Pathways : this compound has been identified as a metabolite in various biological systems, particularly yeast (Saccharomyces cerevisiae), suggesting its involvement in metabolic pathways producing sulfur-containing compounds.
Conformational Analysis and Molecular Dynamics
Research utilizing molecular dynamics simulations has provided insights into the conformational behavior of this compound:
属性
IUPAC Name |
bis(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDPORVFVOGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061822 | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow, oily liquid with an odour of fresh mustard | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
147.00 to 148.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.959-1.059 | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1618-26-4 | |
| Record name | 2,4-Dithiapentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1618-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(methylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(methylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dithiapentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(METHYLTHIO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















